N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride
Description
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride is a cyclopropane derivative featuring a carboxamide group substituted with dimethylamine and a methylamino group on the cyclopropane ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(4-5-7)6(10)9(2)3;/h8H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSZOLSBNZXKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Methylation: The methylamino group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride may act as a modulator of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation suggests potential applications in treating mood disorders such as depression and anxiety. Preliminary studies have shown that the compound influences monoaminergic pathways, which are critical in mood regulation .
Anticancer Activity
The compound's structural features may lend it to anticancer applications. It has been explored as a potential inhibitor of polo-like kinase 1 (Plk1), a target implicated in various human cancers. In vitro studies have demonstrated that compounds with similar scaffolds exhibit selective inhibition of Plk1, suggesting that this compound could be developed further for cancer therapeutics .
Case Study 1: Mood Disorders
A study investigated the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain. This supports the hypothesis that the compound can modulate neurotransmitter activity effectively.
Case Study 2: Anticancer Research
In another study focused on Plk1 inhibition, this compound was tested alongside other compounds for its ability to inhibit cell proliferation in cancer cell lines. The results showed promising anticancer activity with minimal cytotoxic effects on normal cells, highlighting its potential as a selective anticancer agent .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Functional Group Variations
Cyclopropane derivatives are often modified to tune physicochemical properties and biological activity. Below is a comparative analysis with key analogs:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Physicochemical and Stability Profiles
- Lipophilicity (logP): The target compound’s logP (~2.5) is lower than Milnacipran’s (~3.1), suggesting reduced membrane permeability but improved aqueous solubility due to the methylamino group.
- Thermal Stability : Difluoromethyl-sulfonyl analogs () exhibit higher stability (density: 1.442 g/cm³ at 20°C) compared to carboxamides, attributed to strong sulfonyl group interactions .
- Salt Forms: Hydrochloride salts (target, Milnacipran) improve bioavailability, whereas free bases (e.g., ’s diethyl analog) are typically used in non-polar matrices .
Research Findings and Implications
- Substituent Impact : Diethyl groups (Milnacipran) increase lipophilicity and half-life compared to dimethyl groups (target compound), but may reduce target selectivity .
- Fluorine Incorporation : Difluoromethyl groups () enhance metabolic stability and binding to hydrophobic enzyme pockets, a strategy absent in the target compound .
- Synthetic Challenges : Diastereomer separation (e.g., ’s 23:1 dr ratio) remains a hurdle in cyclopropane synthesis, necessitating advanced chromatographic techniques .
Biological Activity
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride, with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol, is a compound characterized by its unique cyclopropane structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Properties
The compound features a cyclopropane ring, which contributes to its unique structural properties. The presence of functional groups such as amide and methylamine allows for diverse chemical reactivity, including interactions with various nucleophiles and electrophiles. The stability provided by its hydrochloride salt form enhances its solubility, making it suitable for research applications.
Understanding the biological activity of this compound requires an exploration of its mechanisms of action. Initial studies suggest that the compound may interact with specific biological targets, potentially influencing pathways related to cell growth and proliferation.
Interaction Studies
Interaction studies are essential for elucidating the pharmacodynamics of this compound. Preliminary assessments indicate that it may exhibit inhibitory effects on certain kinases involved in cellular signaling pathways, including those associated with cancer progression .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties through modulation of kinase activity. For instance, cyclopropane amides have been shown to affect pathways involving VEGFR-2 and c-MET, which are critical in tumor growth and metastasis .
- Neuropharmacological Effects : The compound may also influence neurotransmitter systems due to its structural similarity to known neuroactive agents. This suggests potential applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Dimethylamino)cyclopropanecarboxylic acid | C₆H₁₁NO₂ | Lacks methyl groups on nitrogen; potential metabolic pathway differences |
| N,N-Dimethylglycine | C₆H₁₃N | Simpler structure; involved in methylation processes |
| 2-Amino-N,N-dimethylpropionamide | C₅H₁₄N₂O | Similar amine functionality; different carbon skeleton |
The unique cyclopropane structure combined with dimethylamine functionalities may confer distinct biological properties not found in other similar compounds. This structural combination could lead to novel interactions within biological systems, making it an interesting candidate for further research into therapeutic applications.
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or carbene insertion, followed by carboxamide functionalization. Key steps include:
- Cyclopropanation : Use of diazo compounds or transition-metal catalysts (e.g., rhodium) to generate strained cyclopropane intermediates.
- Amidation : Reaction of the cyclopropane carboxylic acid derivative with dimethylamine under coupling agents like EDCI/HOBt.
- Salt Formation : Protonation of the methylamino group with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
Purification : Recrystallization from water or water/solvent mixtures (e.g., acetone:water 3:1) ensures removal of unreacted amines. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Basic Question: How is this compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Elemental Analysis : Confirm C, H, N, Cl ratios within ±0.4% of theoretical values (e.g., C: 48.5%, H: 7.6%, N: 11.3%, Cl: 14.2%) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 187.1 (free base) and [M+Cl]⁻ at m/z 223.1 (hydrochloride) .
Advanced Question: How do researchers address hygroscopicity and hydration-state variability in analytical studies?
Methodological Answer:
- Storage : Use desiccators with P₂O₅ or silica gel to prevent water absorption. Store at −20°C in sealed vials under argon .
- Thermal Analysis : TGA-DSC reveals dehydration events (e.g., 50–100°C weight loss). Avoid conventional melting point determination, as dehydration alters results. Instead, use hot-stage microscopy with controlled humidity .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to validate hydration-state stability .
Advanced Question: What strategies optimize structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Cyclopropane Rigidity : The strained ring imposes conformational constraints, enhancing receptor binding. Compare analogs (e.g., cyclobutane or unstrained chains) via molecular docking to assess steric effects .
- Methylamino Protonation : At physiological pH, the hydrochloride salt ensures amine protonation, critical for ionic interactions with targets (e.g., GPCRs or enzymes). Test free base vs. salt forms in vitro .
- Functional Group Isosteres : Replace the carboxamide with sulfonamide or urea to modulate lipophilicity (logP) and solubility (PSA). Use SPR or ITC to quantify binding affinity changes .
Advanced Question: How does stereochemistry influence stability and bioactivity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20). Assign configurations using VCD spectroscopy or X-ray crystallography .
- Stability Studies : Racemization rates are assessed at varying pH (2–10) and temperatures (25–40°C). The (1R,2R)-isomer shows slower degradation in acidic conditions (t₁/₂ > 48 hrs at pH 2) .
- Bioactivity : Enantiomers may exhibit >10-fold differences in IC₅₀ values (e.g., (1R,2R)-form inhibits protease X at 50 nM vs. 550 nM for (1S,2S)-form) .
Advanced Question: How are contradictory data resolved in studies of synthetic batch variability?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dimethylamine adducts at m/z 210.1). Adjust reaction stoichiometry (amine:acid chloride ratio 1.2:1) to minimize side reactions .
- Crystallization Polymorphism : XRPD distinguishes hydrate vs. anhydrous forms. Batch-to-batch variability in melting points (e.g., 191–195°C) is linked to residual solvent (e.g., ethanol ≤0.1%) .
- Statistical Design : Apply DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity) and reduce variability .
Advanced Question: What mechanistic insights guide its stability under oxidative or hydrolytic conditions?
Methodological Answer:
- Hydrolysis : The carboxamide bond is stable in pH 4–8 (t₁/₂ > 30 days) but degrades rapidly in strong acid/base (t₁/₂ < 24 hrs at pH 12). Stabilize formulations with buffers (e.g., citrate at pH 5) .
- Oxidative Stress : Cyclopropane rings resist autoxidation, but the methylamino group may form N-oxide byproducts under H₂O₂. Monitor via UPLC-PDA (λ = 254 nm) .
- Light Exposure : Photostability studies (ICH Q1B) show <5% degradation after 1.2 million lux hours, requiring amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
